molecular formula C12H11NO4 B12904719 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde CAS No. 137542-66-6

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde

Cat. No.: B12904719
CAS No.: 137542-66-6
M. Wt: 233.22 g/mol
InChI Key: GWYNBYICGGBERP-UHFFFAOYSA-N
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Description

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is a synthetic indole derivative provided for research and development purposes. This compound features a carbaldehyde group at the 4-position, a hydroxy group at the 7-position, a methoxy group at the 6-position, and an acetyl group on the indole nitrogen. With the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol, it is characterized by the SMILES code: O=CC1=CC(OC)=C(O)C2=C1C=CN2C(C)=O . Indole derivatives are recognized as a versatile and privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with wide-ranging biological activities . The indole nucleus is a fundamental building block found in many natural products and pharmaceuticals, and its derivatives are extensively investigated for their therapeutic potential . Researchers value substituted indoles like 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde as key intermediates in drug discovery. The specific pattern of substituents on the indole ring—particularly the hydroxy and methoxy groups—is often strategically designed to modulate the compound's electronic properties, solubility, and binding affinity to biological targets, allowing for the exploration of structure-activity relationships (SAR) . This makes it a valuable chemical tool for synthesizing novel compounds for screening against various disease models. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be followed during handling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

137542-66-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-acetyl-7-hydroxy-6-methoxyindole-4-carbaldehyde

InChI

InChI=1S/C12H11NO4/c1-7(15)13-4-3-9-8(6-14)5-10(17-2)12(16)11(9)13/h3-6,16H,1-2H3

InChI Key

GWYNBYICGGBERP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C(=C(C=C2C=O)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available or easily synthesized indole derivatives substituted at positions 6 and 7. For example, 6-methoxy-7-hydroxyindole or related intermediates can be prepared or sourced. The hydroxy and methoxy groups are often introduced via electrophilic aromatic substitution or through demethylation/methylation sequences on suitably substituted precursors.

N-Acetylation

The acetylation of the indole nitrogen is commonly achieved by reacting the indole derivative with acetic anhydride or acetyl chloride under mild basic or neutral conditions. This step selectively introduces the acetyl group at the N1-position without affecting other functional groups.

Formylation at the 4-Position

The introduction of the aldehyde group at the 4-position of the indole ring is a critical step. This is often accomplished via a Vilsmeier-Haack reaction, which involves treatment with a formylating reagent such as POCl3 and DMF. The reaction conditions are optimized to favor formylation at the 4-position, taking advantage of the directing effects of the hydroxy and methoxy substituents.

Multi-Step Reaction Sequence and Yields

According to synthetic protocols for related indole derivatives, the overall preparation involves a multi-step reaction sequence with yields ranging from moderate to good (approximately 34–61% overall yield depending on the exact route and purification methods). The sequence may include:

  • Protection of sensitive groups if necessary.
  • N-acetylation.
  • Electrophilic aromatic substitution for methoxy and hydroxy groups.
  • Formylation via Vilsmeier-Haack or related methods.
  • Purification by chromatography or recrystallization.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Purpose Typical Yield (%)
1 Starting indole preparation Commercial or synthesized indole Base indole scaffold
2 N-Acetylation Acetic anhydride, base, room temp Introduce acetyl group at N1 80–95
3 Methoxylation/Hydroxylation Electrophilic substitution or methylation/demethylation Install 6-methoxy and 7-hydroxy groups 60–85
4 Formylation POCl3/DMF (Vilsmeier-Haack) Introduce aldehyde at C4 50–70
5 Purification Chromatography, recrystallization Isolate pure product

Research Findings and Optimization

  • The regioselectivity of formylation is influenced by the electron-donating methoxy and hydroxy groups, which direct electrophilic substitution preferentially to the 4-position of the indole ring.
  • N-acetylation is generally straightforward but requires control to avoid over-acetylation or side reactions.
  • Protection of the hydroxy group may be necessary during certain steps to prevent unwanted side reactions.
  • Multi-step sequences reported in literature for similar indole derivatives show that overall yields can be optimized by careful control of reaction times, temperatures, and reagent stoichiometry.
  • Analytical techniques such as NMR, FTIR, and mass spectrometry are used to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy and hydroxy groups activate the indole ring toward electrophilic substitution. Key positions for reactivity include C-5 and C-3 due to electronic directing effects .

Reaction Type Reagents/Conditions Expected Product
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at C-5 or C-3 .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Chloro or bromo substitution at C-5 .
Formylation Vilsmeier-Haack (POCl₃/DMF)Formyl group added at activated positions .

The acetyl group at N-1 may sterically hinder substitution at C-2, favoring reactivity at C-5 and C-7 .

Aldehyde-Specific Reactions

The aldehyde group at C-4 participates in nucleophilic additions and condensations:

Nucleophilic Addition

  • Grignard Reagents : Formation of secondary alcohols (e.g., RMgX → RCH₂OH) .

  • Wittig Reaction : Alkene synthesis via ylide intermediates .

Condensation Reactions

  • Schiff Base Formation : Reacts with primary amines (e.g., R-NH₂ → imine linkage) .

  • Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) .

Acetyl Group Modifications

  • Hydrolysis : Under acidic/basic conditions, the acetyl group may hydrolyze to yield a free amine .

    • Example : HCl (aq)/reflux → 7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde .

Methoxy and Hydroxy Groups

  • Demethylation : BBr₃ in CH₂Cl₂ converts methoxy (-OCH₃) to hydroxy (-OH) .

  • Protection/Deprotection : Hydroxy groups can be acetylated (Ac₂O) or silylated (TBSCl) .

Oxidation and Reduction

Reaction Conditions Outcome
Aldehyde Oxidation KMnO₄/H⁺Carboxylic acid formation at C-4.
Indole Ring Oxidation H₂O₂/Fe²⁺Epoxidation or hydroxylation at unsaturated bonds.
Reduction of Aldehyde NaBH₄ or LiAlH₄Primary alcohol formation (-CH₂OH) .

Cross-Coupling Reactions

The aldehyde and electron-rich indole ring enable catalytic cross-couplings:

  • Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at C-5 or C-7 .

  • Ullman Reaction : Cu-mediated C–N bond formation with amines .

Biological Activity and Derivatives

While not directly studied, analogs with similar substitution patterns show:

  • HDAC Inhibition : 1-Arylsulfonyl indoles inhibit HDAC isoforms (IC₅₀ ~1–4 nM) .

  • Anticancer Activity : Indole chalcones and oxadiazoles exhibit GI₅₀ values <1 μM .

Synthetic Challenges and Stability

  • Air Sensitivity : The hydroxy and aldehyde groups may oxidize; storage under inert gas is recommended .

  • Regioselectivity : Competing reactions at C-3, C-5, and C-7 require careful optimization .

Scientific Research Applications

Anticancer Properties

The most prominent application of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is in the development of anticancer therapies. Research has shown that indole derivatives, including this compound, can effectively inhibit tubulin polymerization, a critical process for cancer cell division and growth.

Case Studies and Findings

  • Tubulin Polymerization Inhibition : A study highlighted that certain indole derivatives exhibit significant inhibitory effects on tubulin polymerization, with IC50 values indicating their potency against various cancer cell lines. For instance, compounds with structural similarities to 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde have demonstrated IC50 values ranging from 3.5 to 8.7 µM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, outperforming standard treatments like etoposide .
  • Mechanism of Action : Molecular docking studies reveal that these compounds form stable interactions with the colchicine-binding site of tubulin, which is essential for their anticancer activity. This interaction leads to G2/M-phase cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Activity

Indole derivatives are also being explored for their anti-inflammatory properties. The ability of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Research Insights

  • Inflammation Models : In preclinical studies, indole derivatives have shown efficacy in reducing inflammation markers in various animal models. The structural features of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde may enhance its anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Experimental Evidence

  • Neuroprotection Studies : Investigations into the neuroprotective effects of similar indole compounds indicate potential mechanisms involving the modulation of oxidative stress and inflammation within neural tissues . These findings propose that 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde could be further explored for its therapeutic potential in neurodegenerative conditions.

Synthesis and Derivative Development

The synthesis of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde serves as a foundation for creating various derivatives with enhanced biological activities.

Synthetic Approaches

Researchers have developed synthetic routes to modify the indole structure, yielding derivatives with improved potency against cancer and inflammation . These modifications often focus on enhancing solubility and bioavailability while maintaining or improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents LogP (Predicted) Primary Use
1H-Indole-4-carbaldehyde 1074-86-8 145.16 4-carbaldehyde 1.57 Organic synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid 16381-48-9 ~209.62 7-Cl, 3-CH3, 2-COOH 2.89 R&D applications
7-Hydroxyindole N/A ~133.15 7-OH 1.20 Photochemical studies
Target Compound N/A ~263.25* 1-Ac, 7-OH, 6-OMe, 4-CHO ~2.30* Not reported

*Estimated based on structural additions to 1H-Indole-4-carbaldehyde.

Research Findings and Implications

  • Reactivity : The acetyl group in the target compound may reduce electrophilic substitution reactivity at position 1 but enhance stability toward oxidation .
  • Safety : Unlike 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, the target compound’s aldehyde group necessitates careful handling to avoid polymerization or irritation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves functionalization of indole carbaldehyde precursors. For example, acetylation and methoxylation steps require precise control of temperature (e.g., 0–5°C for acetyl chloride addition) and pH (alkaline conditions for hydroxy group stabilization). Catalysts like BF₃·Et₂O may enhance regioselectivity in methoxylation .
  • Data Analysis : Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water gradient) to confirm stepwise modifications . Yield optimization often involves iterative adjustments to solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of acetylating agents .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on indole core shifts (e.g., aldehydic proton at δ 9.8–10.2 ppm) and substituent-specific patterns (methoxy at δ 3.8–4.0 ppm) .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]⁺ and assess purity (>95% by area normalization) .
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values (e.g., C: 62.1%, H: 4.7%, N: 4.5%) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for substituted indole carbaldehydes, particularly regarding tautomeric forms?

  • Methodology :

  • Variable Temperature (VT) NMR : Probe equilibrium between keto-enol tautomers by analyzing chemical shift changes at elevated temperatures (e.g., 50–80°C) .
  • DFT Calculations : Compare experimental NMR shifts with simulated spectra (B3LYP/6-31G* basis set) to identify dominant tautomeric forms .
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structure, particularly for acetyl and methoxy group orientations .

Q. How do substituents (acetyl, hydroxy, methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Palladium-Catalyzed Couplings : Test Suzuki-Miyaura reactions with aryl boronic acids under varying conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ base). Methoxy groups may sterically hinder ortho positions, while acetyl groups deactivate the indole ring .
  • Kinetic Studies : Use in situ IR spectroscopy to track reaction rates and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What are the challenges in designing biological assays for this compound, given its potential instability in aqueous media?

  • Methodology :

  • Stability Profiling : Conduct accelerated degradation studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to identify hydrolysis products (e.g., deacetylated or oxidized derivatives) .
  • Prodrug Approaches : Mask the hydroxy group as a phosphate ester to enhance aqueous solubility and enzymatic activation in target tissues .

Experimental Design Considerations

Q. How to optimize solvent systems for recrystallization of 1-acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde?

  • Methodology : Screen mixed solvents (e.g., ethanol/water, ethyl acetate/hexane) using a heating-cooling gradient. Polar protic solvents (ethanol) often improve recovery of crystalline solids due to hydrogen bonding with hydroxy and acetyl groups .

Q. What controls are essential in assessing the compound’s photodegradation under UV-Vis light exposure?

  • Methodology :

  • Dark Controls : Compare samples stored in amber vials to exclude thermal degradation.
  • Radical Scavengers : Add tert-butanol or ascorbic acid to quench ROS (reactive oxygen species) and identify degradation pathways .

Data Interpretation and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Docking Studies Re-evaluation : Adjust force field parameters (e.g., AMBER vs. CHARMM) to account for solvation effects or protein flexibility .
  • Metabolite Screening : Use hepatic microsomes to identify active metabolites that may contribute to observed bioactivity .

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